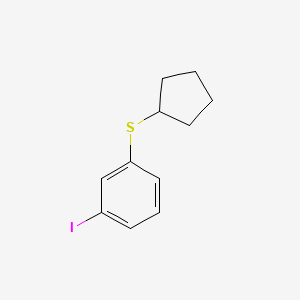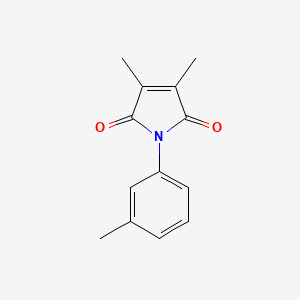![molecular formula C22H24ClNO3 B8492221 tert-butyl 2-[4-chloro-2-[2-(4-propylpyridin-3-yl)ethynyl]phenoxy]acetate](/img/structure/B8492221.png)
tert-butyl 2-[4-chloro-2-[2-(4-propylpyridin-3-yl)ethynyl]phenoxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-butyl 2-[4-chloro-2-[2-(4-propylpyridin-3-yl)ethynyl]phenoxy]acetate is an organic compound with the molecular formula C22H24ClNO3. This compound is characterized by the presence of a tert-butyl ester group, a chloro-substituted phenoxy group, and a propyl-substituted pyridinyl group connected via an ethynyl linkage. It is used in various chemical and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl{4-chloro-2-[(4-propylpyridin-3-yl)ethynyl]phenoxy}acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethynyl Linkage: The ethynyl group is introduced through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Substitution Reactions: The chloro and propyl groups are introduced through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the phenoxy group with tert-butyl bromoacetate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of tert-butyl{4-chloro-2-[(4-propylpyridin-3-yl)ethynyl]phenoxy}acetate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
tert-butyl 2-[4-chloro-2-[2-(4-propylpyridin-3-yl)ethynyl]phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Ethyl-substituted derivatives
Substitution: Amino or thio-substituted derivatives
科学的研究の応用
tert-butyl 2-[4-chloro-2-[2-(4-propylpyridin-3-yl)ethynyl]phenoxy]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of tert-butyl{4-chloro-2-[(4-propylpyridin-3-yl)ethynyl]phenoxy}acetate involves its interaction with specific molecular targets. The ethynyl linkage and the aromatic rings allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- Tert-butyl 4-chloro-2-[(4-isobutylpyridin-3-yl)ethynyl]phenoxyacetate
- Tert-butyl 4-chloro-2-[(4-propylpyridin-3-yl)ethynyl]phenoxyacetate
- Tert-butyl 4-chloro-2-[(4-ethylpyridin-3-yl)ethynyl]phenoxyacetate
Uniqueness
tert-butyl 2-[4-chloro-2-[2-(4-propylpyridin-3-yl)ethynyl]phenoxy]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethynyl linkage and the propyl-substituted pyridinyl group differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets.
特性
分子式 |
C22H24ClNO3 |
|---|---|
分子量 |
385.9 g/mol |
IUPAC名 |
tert-butyl 2-[4-chloro-2-[2-(4-propylpyridin-3-yl)ethynyl]phenoxy]acetate |
InChI |
InChI=1S/C22H24ClNO3/c1-5-6-16-11-12-24-14-18(16)8-7-17-13-19(23)9-10-20(17)26-15-21(25)27-22(2,3)4/h9-14H,5-6,15H2,1-4H3 |
InChIキー |
FNNYREIVEISERS-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C=NC=C1)C#CC2=C(C=CC(=C2)Cl)OCC(=O)OC(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Phenyl-3-(tetrahydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8492149.png)







![4-[2-Methyl-2-(4-nitro-imidazol-1-yl)-propyl]-morpholine](/img/structure/B8492200.png)



![1-[3,3-Dimethyl-1-(prop-2-en-1-yl)cyclohexyl]ethan-1-one](/img/structure/B8492228.png)

